molecular formula C5FeN6O-2 B076958 pentacyano(nitroso)iron(2-) CAS No. 15078-28-1

pentacyano(nitroso)iron(2-)

Cat. No.: B076958
CAS No.: 15078-28-1
M. Wt: 215.94 g/mol
InChI Key: YEESUBCSWGVPCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction conditions involve careful control of temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, nitroprusside is produced by dissolving sodium nitroprusside in water to create a concentrated solution. Activated carbon is added to remove impurities, followed by filtration and freeze-drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Nitroprusside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with nitroprusside include strong alkalis like sodium hydroxide and reducing agents such as hemoglobin . The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving nitroprusside include nitric oxide, cyanmethemoglobin, and thiocyanate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitroprusside’s rapid onset and potent vasodilatory effects make it unique among vasodilators. Its ability to release nitric oxide and cyanide ions simultaneously provides a dual mechanism of action that is not seen in other similar compounds .

Properties

One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation.

CAS No.

15078-28-1

Molecular Formula

C5FeN6O-2

Molecular Weight

215.94 g/mol

IUPAC Name

azanylidyneoxidanium;iron(2+);pentacyanide

InChI

InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+2;+1

InChI Key

YEESUBCSWGVPCE-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[Fe+2]

Synonyms

Cyanonitrosylferrate
Disodium Salt Nitroprusside
Ketostix
Naniprus
Nipride
Nipruton
Nitriate
Nitroferricyanide
Nitropress
Nitroprussiat Fides
Nitroprusside
Nitroprusside, Disodium Salt
Nitroprusside, Disodium Salt, Dihydrate
Nitroprusside, Sodium
Sodium Nitroprusside

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pentacyano(nitroso)iron(2-)
Reactant of Route 2
pentacyano(nitroso)iron(2-)

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